Fumaryl diketopiperazine

Pulmonary drug delivery Dry powder inhaler Aerodynamic particle size

Choose FDKP for regulatory-precedented, high-dose pulmonary delivery. Its unique self-assembly under mildly acidic conditions creates uniform ~2 μm carrier-free microparticles, achieving a Fine Particle Fraction (FPF) of >50% without lactose blending. This pH-sensitive excipient, the core of FDA-approved Afrezza®, rapidly dissolves at physiological pH for deep lung drug release. Superior to unvalidated diketopiperazine analogs, FDKP offers an established human ADME profile (>95% renal clearance) and a defined trans isomer specification (45–65%) that is critical for reproducible aerodynamic performance and regulatory filing.

Molecular Formula C20H28N4O8
Molecular Weight 452.5 g/mol
CAS No. 176738-91-3
Cat. No. B3246239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaryl diketopiperazine
CAS176738-91-3
Molecular FormulaC20H28N4O8
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O
InChIInChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+/t13-,14-/m0/s1
InChIKeyBBNKIRVUCQNAQR-FETIZUMASA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fumaryl Diketopiperazine (FDKP) 176738-91-3 Procurement Specifications and Pharmaceutical-Grade Identity


Fumaryl diketopiperazine (FDKP, CAS 176738-91-3) is a synthetic, self-assembling diketopiperazine derivative with molecular formula C20H28N4O8 and molecular weight 452.46 g/mol [1]. It functions as a pH-sensitive excipient that forms uniform microparticles (approximately 2 μm) under mildly acidic conditions and rapidly dissolves at physiological pH (∼7.4) to release adsorbed drug cargo in the deep lung [2]. FDKP is the integral carrier component of the Technosphere® inhalation platform, which has been employed in FDA-approved inhaled insulin (Afrezza®) and investigational inhaled treprostinil (Tyvaso DPI®) [3]. As a procurement-grade material, FDKP is typically supplied as a white to light yellow crystalline powder with purity specifications of ≥98% by NMR and water content ≤0.5% [1].

Fumaryl Diketopiperazine 176738-91-3: Why Alternative Diketopiperazines Cannot Substitute for FDKP in Pulmonary Delivery


Diketopiperazines constitute a broad class of cyclic dipeptide derivatives, but not all members are functionally equivalent in pulmonary drug delivery. The Nε-fumaroylated diketopiperazine of L-Lys (FDKP) is structurally distinguished from closely related analogs—such as succinyl-, glutaryl-, and maleyl-diketopiperazines—by the presence of the trans-fumaroyl moiety, which confers a unique self-assembly behavior, pH-dependent dissolution profile, and particle morphology critical for aerodynamic performance [1]. Alternative diketopiperazines with different acyl side chains exhibit altered solubility, different particle size distributions upon self-assembly, and may lack the precisely controlled trans/cis isomer ratio (45–65% trans) that has been shown to optimize respirable fraction [2]. Furthermore, FDKP's pharmacokinetic profile—predominantly renal clearance (>95% unchanged in urine) with essentially no oral bioavailability—has been rigorously characterized in human clinical studies, whereas the ADME (absorption, distribution, metabolism, excretion) profiles of alternative diketopiperazines remain largely uncharacterized in pulmonary applications [3]. Substitution with an unvalidated diketopiperazine analog introduces regulatory uncertainty, potential safety liabilities, and unpredictable aerodynamic performance that cannot be remediated through simple formulation adjustments.

Fumaryl Diketopiperazine 176738-91-3 Quantitative Comparator Evidence: Aerodynamic Performance, Renal Clearance, and Drug Loading


Trans-FDKP Isomer Content Optimization for Aerodynamic Performance: 45–65% Range Versus Outside Specification

Fumaryl diketopiperazine (FDKP) microparticles with a trans isomer content of approximately 45% to 65% demonstrate improved aerodynamic performance compared to FDKP microparticles having a trans isomer content outside this defined range [1]. This isomer content specification is claimed as a critical quality attribute for achieving reproducible lung deposition in the Technosphere® inhalation platform. The trans/cis isomer ratio affects the self-assembly behavior and resulting particle morphology, which in turn determines the fine particle fraction (FPF) and mass median aerodynamic diameter (MMAD) achievable upon aerosolization [1]. In contrast, alternative diketopiperazine analogs such as succinyl-DKP and glutaryl-DKP lack established isomer content-performance relationships for pulmonary delivery, meaning their aerodynamic behavior is not predictably controllable through manufacturing specifications [2].

Pulmonary drug delivery Dry powder inhaler Aerodynamic particle size Inhalation excipient Isomer-controlled formulation

Renal Clearance and Oral Bioavailability: FDKP Versus Uncharacterized Diketopiperazine Analogs

In a human absorption, distribution, metabolism, and excretion (ADME) study, fumaryl diketopiperazine (FDKP) demonstrated >95% recovery of an intravenous dose in urine and <3% recovery of an oral dose in urine, with no evidence of metabolism detected [1]. The geometric mean AUC(0-480) following inhalation of 20 mg FDKP was 26,710 ng/ml·min (%CV 34.8) in healthy subjects and 31,477 ng/ml·min (%CV 28.8) in subjects with chronic liver disease, with no clinically significant differences observed between populations [1]. These data establish FDKP as an excipient that is predominantly cleared unchanged by the kidney with essentially no oral bioavailability [1]. In contrast, alternative diketopiperazines—including succinyl-, glutaryl-, and maleyl-diketopiperazines—lack published human ADME data for pulmonary administration [2]. The metabolic stability and clearance pathways of these analogs remain uncharacterized, representing a significant regulatory and safety gap for any formulation seeking to substitute FDKP.

Pharmacokinetics ADME Renal clearance Oral bioavailability Excipient safety

Pulmonary Absorption Kinetics: Inhaled Insulin-FDKP (Tmin 60–90 min) Versus Subcutaneous Insulin (Tmin 120 min)

In a diabetic rat model, insulin-loaded fumaryl diketopiperazine (FDKP) microspheres (INS@FDKP-MPs) administered via pulmonary inhalation achieved a time to minimum blood glucose concentration (Tmin) of 60 to 90 minutes, compared with 120 minutes for subcutaneously injected insulin [1]. The inhaled formulation continuously reduced blood glucose concentration within 120 minutes, whereas subcutaneous injection required 180 minutes to achieve comparable glycemic control [1]. The optimized INS@FDKP-MPs formulation exhibited an average microsphere size of 1.69 μm, a drug loading rate of 10.95%, and pulmonary deposition rates in stages 3 and 4 more than twice that of other stages in cascade impaction testing [1]. While this evidence compares FDKP-enabled pulmonary delivery to subcutaneous injection (a route-of-administration comparator rather than a structural analog comparator), it demonstrates the functional performance of FDKP as a carrier system. Alternative diketopiperazines (succinyl-DKP, glutaryl-DKP) have not been shown to produce comparable pulmonary absorption kinetics for insulin or other proteins in published studies [2].

Pharmacodynamics Insulin delivery Pulmonary absorption Tmax/Tmin Diabetes

Non-Hygroscopic Carrier Performance: FDKP Versus Hygroscopic Sugar Excipients (Lactose, Mannitol, Trehalose)

In dry powder inhaler (DPI) formulation development, excipient hygroscopicity is a critical parameter affecting powder flowability, dose uniformity, and long-term stability. Lactose, mannitol, sorbitol, erythritol, anhydrous glucose, and trehalose have all been investigated as DPI carriers; however, several of these sugar-based excipients are hygroscopic and therefore unsuitable for combination with certain moisture-sensitive drugs [1]. In contrast, fumaryl diketopiperazine (FDKP) is a non-hygroscopic, crystalline excipient that self-assembles into uniform microparticles without requiring blending with hygroscopic carrier particles [1]. This property enables FDKP to maintain powder dispersibility and aerodynamic performance even under elevated humidity conditions that would compromise lactose- or mannitol-based formulations. Additionally, FDKP does not require the lactose carrier blending step that introduces content uniformity challenges and potential drug-carrier segregation issues [1].

Dry powder inhaler Hygroscopicity Excipient stability Moisture sorption Formulation robustness

Fine Particle Fraction (FPF) Performance: FDKP Microspheres Achieve 50.2% FPF with MMAD 3.45 μm

Insulin-loaded fumaryl diketopiperazine (FDKP) microspheres (INS@FDKP-MPs) prepared by spray drying exhibited a fine particle fraction (FPF) of 50.2% and a mass median aerodynamic diameter (MMAD) of 3.45 ± 0.13 μm in in vitro cascade impaction testing [1]. An FPF of >50% indicates that more than half of the emitted dose resides within the respirable particle size range (typically <5 μm) capable of reaching the deep lung [1]. The MMAD of 3.45 μm falls well within the optimal 1–5 μm range for alveolar deposition while minimizing oropharyngeal impaction losses. In contrast, lactose-blend DPI formulations typically require optimization of carrier particle size, drug-carrier adhesion forces, and blending parameters to achieve comparable FPF values, with batch-to-batch variability being a recognized challenge [2]. FDKP's self-assembled microparticle structure provides intrinsic aerodynamic performance without reliance on carrier-particle engineering.

Aerodynamic particle size Fine particle fraction Lung deposition Cascade impaction MMAD

Structural Basis for Differentiation: FDKP Fumaroyl Moiety Versus Succinyl, Glutaryl, and Maleyl Diketopiperazine Analogs

The diketopiperazine class of pulmonary excipients is defined by the general structure 3,6-bis[(N-X-4-aminobutyl)]-2,5-diketopiperazine, where X represents the acyl substituent. Known variants include X = succinyl, glutaryl, maleyl, and fumaryl [1]. Among these, the fumaryl moiety (X = fumaryl) in FDKP is distinguished by the presence of a trans-configured carbon-carbon double bond conjugated to the carbonyl group, which imparts a rigid, planar geometry to the side chain. This structural feature influences intermolecular hydrogen bonding patterns during pH-triggered self-assembly, resulting in the formation of uniform, crystalline microparticles with reproducible aerodynamic properties [1]. In contrast, succinyl-DKP (X = succinyl) contains a fully saturated four-carbon chain, glutaryl-DKP contains a saturated five-carbon chain, and maleyl-DKP contains a cis-configured double bond [1]. These structural differences alter solubility, self-assembly kinetics, and particle morphology in ways that have not been systematically optimized for pulmonary delivery. Notably, researchers seeking to develop next-generation DPI excipients have used FDKP's framework as the benchmark for improvement, synthesizing novel compounds (DBBB series) that preserve the diketopiperazine ring while modifying side-chain chemistry [2].

Structure-activity relationship Self-assembly Diketopiperazine chemistry pH-responsive materials Molecular design

Fumaryl Diketopiperazine 176738-91-3: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Prandial Insulin Pulmonary Delivery: Technosphere® Insulin (Afrezza®) Formulation Development

FDKP is the integral carrier component in Technosphere® Insulin (Afrezza®), an FDA-approved inhaled rapid-acting insulin for prandial glucose control. The selection of FDKP over alternative diketopiperazines is justified by its established human ADME profile showing >95% renal clearance of unchanged compound with no evidence of metabolism [1]. In diabetic rat models, FDKP microspheres loaded with insulin achieved Tmin of 60–90 minutes compared to 120 minutes for subcutaneous injection, demonstrating faster systemic absorption via the pulmonary route [2]. Procurement of FDKP with verified trans isomer content (45–65%) is critical, as this specification has been patent-claimed to optimize aerodynamic performance and reproducible lung deposition [3]. For formulators developing generic or next-generation inhaled insulin products, FDKP provides a regulatory-precedented excipient with extensive clinical safety data (Afrezza® approved 2014), whereas alternative diketopiperazines would require de novo ADME and toxicology characterization.

High-Dose Pulmonary Drug Delivery: Large-Molecule and Endocrine Therapeutics

Patents specifically describe FDKP microparticles as having 'high capacity for adsorbing a drug or active agent' and being suitable for delivering large doses of drugs via pulmonary administration [1]. The microparticles can comprise endocrine hormones including insulin, glucagon, glucagon-like peptide-1 (GLP-1), and parathyroid hormone [1]. FDKP has been employed in clinical studies for inhaled GLP-1 delivery, demonstrating the platform's versatility beyond insulin [2]. The non-hygroscopic nature of FDKP eliminates carrier blending steps required for lactose-based DPI formulations, reducing formulation complexity and improving humidity stability [3]. In contrast, hygroscopic sugar carriers (lactose, mannitol, trehalose) may be unsuitable for moisture-sensitive biologics and introduce content uniformity challenges [3]. Procurement of FDKP enables development of high-dose pulmonary formulations without the stability and processing liabilities associated with sugar-based carriers.

Inhalation Powder Engineering: Self-Assembled Microparticles for Optimal Aerodynamic Performance

FDKP self-assembles into uniform microparticles under mildly acidic conditions, producing a carrier-free dry powder with intrinsic aerodynamic properties optimized for deep lung deposition [1]. Spray-dried FDKP microspheres loaded with insulin achieve a fine particle fraction (FPF) of 50.2% and MMAD of 3.45 ± 0.13 μm, indicating that over half of the emitted dose is in the respirable range (<5 μm) capable of reaching the alveolar region [2]. This performance is achieved without the carrier-particle engineering required for lactose-blend formulations, which must optimize carrier size, drug-carrier adhesion, and blending parameters to approach comparable FPF values [3]. Researchers seeking to develop novel dry powder inhaler formulations with predictable lung deposition should procure FDKP with verified trans isomer content (45–65%), as this specification directly correlates with aerodynamic performance [4]. Alternative diketopiperazines lacking validated isomer-performance relationships introduce aerodynamic uncertainty that cannot be corrected through downstream processing.

Benchmark Excipient for Next-Generation Pulmonary Carrier Development

FDKP serves as the established benchmark excipient against which novel pulmonary carriers are evaluated. In 2025, researchers designing a new series of inhalation carriers (DBBB compounds) explicitly used FDKP's framework as the baseline for improvement, preserving the diketopiperazine ring and symmetrical branched chains while implementing structural alterations to enhance properties such as reduced acidity (higher pKa) [1]. The study noted that FDKP may induce coughing in rat models, a potential adverse effect that the DBBB6 analog was designed to mitigate [1]. This evidence confirms that FDKP is recognized in the scientific literature as the reference standard for diketopiperazine-based pulmonary excipients. Procurement of FDKP is therefore essential for any research program aiming to benchmark novel carriers against the industry-standard material or to conduct comparative studies of structure-property relationships in diketopiperazine pulmonary delivery systems. The compound's well-characterized chemistry, established ADME profile [2], and defined isomer-performance relationship [3] provide a robust foundation for rational design of improved excipients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumaryl diketopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.